molecular formula C9H15N3O B3380058 [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans CAS No. 1807933-92-1

[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans

Cat. No.: B3380058
CAS No.: 1807933-92-1
M. Wt: 181.23
InChI Key: RFHQJLOTULCXTL-IONNQARKSA-N
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Description

[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans is a chiral compound with the molecular formula C9H15N3O . This chemical features a tetrahydrofuran (oxolane) ring linked to a 1-methyl-1H-pyrazole group, presenting a multifunctional scaffold valuable in medicinal chemistry and drug discovery. The specific stereochemistry of the trans-isomer is often critical for its biological activity and interaction with target proteins. Its primary research application is as a key synthetic intermediate or core structural motif in the development of novel small-molecule therapeutics. Pyrazole-containing compounds are extensively investigated for their diverse biological activities. Notably, structurally similar compounds have been identified as potent inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), a protease that plays a central role in the NF-κB signaling pathway . Targeting MALT1 is a promising therapeutic strategy for the treatment of various B-cell lymphomas and immunomodulatory diseases . As such, this compound is of significant interest for researchers in oncology and immunology. The molecule's structure, incorporating both hydrogen bond donor and acceptor sites, makes it a versatile building block for constructing more complex chemical entities aimed at interacting with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQJLOTULCXTL-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Oxolane Ring Formation: The oxolane ring is often formed via cyclization reactions involving diols or epoxides.

    Coupling of Pyrazole and Oxolane Rings: The pyrazole and oxolane rings are coupled using a suitable linker, such as a methanamine group, through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that compounds similar to [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines.

Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Pyrazole derivatives have been shown to influence GABAergic and glutamatergic signaling pathways, which are critical in conditions such as epilepsy and anxiety disorders.

Agricultural Chemistry

Pesticide Development : The unique molecular structure of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine may provide a basis for developing new pesticides. Research has shown that pyrazole-based compounds can act as effective fungicides and insecticides, enhancing crop protection while minimizing environmental impact.

Material Science

Polymer Chemistry : This compound can serve as a building block in the synthesis of novel polymers with specific properties. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with enhanced mechanical strength or thermal stability.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives. The researchers synthesized several analogs, including [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, and tested their efficacy against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

Case Study 2: Neuropharmacological Effects

Research conducted by the Neuroscience Institute investigated the neuropharmacological effects of various pyrazole derivatives on rodent models of anxiety. The study found that administration of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine resulted in decreased anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent.

Mechanism of Action

The mechanism by which [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Methanamine Derivatives

Key Observations:

Substitution Position (Pyrazole 3 vs. 5) :

  • In GRK2 inhibitors, (1-methyl-1H-pyrazol-3-yl)methanamine derivatives (e.g., compound 13au) achieved higher synthetic yields (91%) compared to 5-substituted analogs (67%) . This suggests steric or electronic factors favoring 3-substitution during coupling reactions.
  • The 5-substituted pyrazole in Compound A may enhance metabolic stability due to reduced enzymatic recognition compared to 3-substituted analogs.

Linker Modifications: Replacing the oxolane ring with a cyclopropyl group (as in ) increases molecular weight (232.78 vs.

Alkyl Chain Variations: Ethyl-substituted analogs (e.g., [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine) exhibit lower molecular weights (195.09 vs.

Table 2: Physicochemical Comparisons
Compound Name logP (Predicted) Solubility (mg/mL) Key Functional Groups
Compound A 0.98 (free base) ~10 (aqueous) Oxolane, pyrazole, amine
(1-Methyl-1H-pyrazol-3-yl)methanamine 0.45 >20 Pyrazole, amine
Bis(1-methyl-1H-pyrazol-5-yl)methanamine 1.12 <5 Dual pyrazole, amine
  • Lipophilicity : Compound A’s oxolane ring increases logP compared to simpler pyrazole-methanamine derivatives, enhancing membrane permeability .
  • Solubility : The dihydrochloride salt of Compound A improves aqueous solubility, critical for parenteral formulations .

Biological Activity

[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans (CAS No. 1808536-00-6) is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C9H16ClN3O
  • Molecular Weight : 217.7 g/mol
  • IUPAC Name : [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation .

Anticancer Properties

Recent research has indicated that compounds similar to [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been noted for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is often targeted in cancer therapy . Inhibition of DHFR leads to reduced levels of tetrahydrofolate, ultimately affecting DNA synthesis in rapidly dividing cells.

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective properties. These effects could be mediated through modulation of neuroinflammatory pathways and protection against oxidative stress .

Summary of Biological Activities

Activity TypeDetailsReferences
AnticancerInhibits tumor cell proliferation
Enzyme InhibitionInhibits DHFR
NeuroprotectionModulates neuroinflammation

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazole derivatives, including trans-[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine. The results demonstrated a significant reduction in tumor size in vivo when administered at specific dosages, indicating its potential as a chemotherapeutic agent .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and inflammation, highlighting their therapeutic potential in treating neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of trans-[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine?

The synthesis typically involves stereocontrolled formation of the oxolane (tetrahydrofuran) ring, followed by functionalization with the pyrazole and methanamine groups. A validated approach includes:

  • Chiral resolution : Starting from racemic mixtures, chiral chromatography (e.g., using amylose- or cellulose-based columns) can isolate the trans-enantiomer. For example, rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride was synthesized and resolved via chiral stationary phases .
  • Key intermediates : Pyrazole precursors (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid) are coupled to oxolan-3-yl scaffolds via nucleophilic substitution or coupling reactions, followed by reductive amination to introduce the methanamine group .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 8–10 Hz for trans-substituents on oxolan) distinguish trans from cis configurations .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.
  • Chiral HPLC : Validates enantiomeric excess (ee) post-synthesis .
  • X-ray crystallography : Definitive stereochemical assignment if crystals are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should focus on pyrazole-derived bioactivity:

  • Enzyme inhibition : Test against kinases (e.g., GPCR kinases) or cytochrome P450 isoforms, as structurally related pyrazoles show inhibitory activity .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., COX-2 inhibition) in macrophage models .
  • Receptor binding : Radioligand displacement assays for aminergic receptors (e.g., serotonin, dopamine), given the methanamine moiety’s similarity to neurotransmitter structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Key SAR considerations include:

  • Pyrazole substitution : Compare 1-methyl vs. bulkier groups (e.g., cyclopentyl) to modulate steric effects and target binding .
  • Oxolan ring modifications : Introduce electron-withdrawing groups (e.g., fluorine) at C4 to enhance metabolic stability .
  • Methanamine functionalization : Replace -NH₂ with bioisosteres (e.g., -NMe₂, -OH) to improve solubility or reduce off-target interactions .
  • Data-driven design : Use molecular docking and MD simulations to predict interactions with targets like GPCRs or kinases .

Q. What analytical methods resolve discrepancies in reported biological activity data for pyrazole-methanamine derivatives?

Contradictions in activity data often arise from:

  • Purity variability : Validate compound purity via HPLC and elemental analysis before testing .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, cofactors) to reduce variability .
  • Metabolic stability : Perform hepatic microsome studies to identify active metabolites that may contribute to observed effects .

Q. How can researchers develop enantioselective catalytic methods for large-scale synthesis of the trans-isomer?

Advanced strategies include:

  • Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for oxolan ring formation with >90% ee .
  • Dynamic kinetic resolution : Combine racemization and selective crystallization to improve yield .
  • Flow chemistry : Optimize continuous-flow systems for stereocontrolled coupling of pyrazole and oxolan intermediates .

Q. What in silico tools predict the metabolic fate of this compound?

Computational approaches include:

  • CYP450 metabolism prediction : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., oxolan ring or pyrazole methyl) .
  • QSAR models : Train models on pyrazole derivatives to forecast clearance rates and metabolite toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans
Reactant of Route 2
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans

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